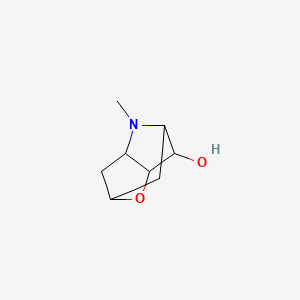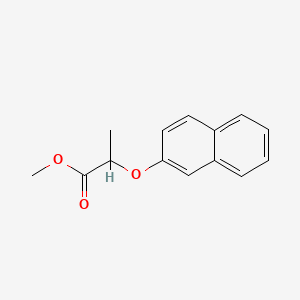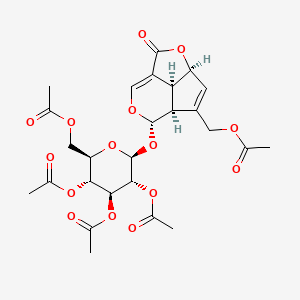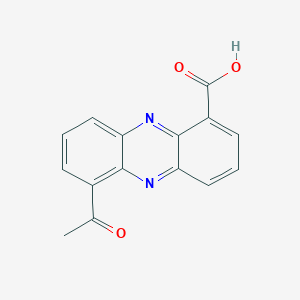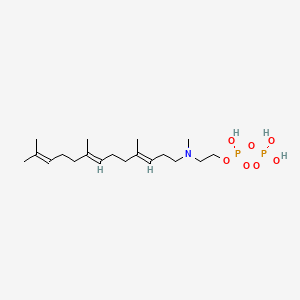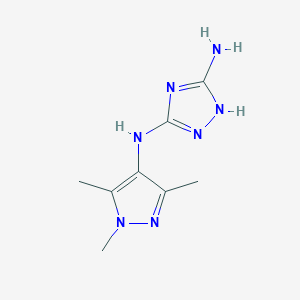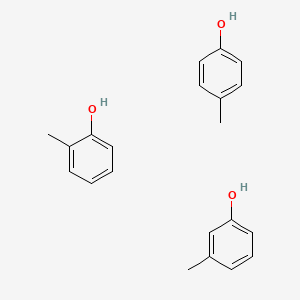
cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cresol, commonly known as this compound, is an aromatic organic compound with the chemical formula CH₃C₆H₄OH. It is a derivative of phenol, where a methyl group is substituted onto the benzene ring. This compound exists in three isomeric forms: ortho-cresol (2-methylphenol), meta-cresol (3-methylphenol), and para-cresol (4-methylphenol). These isomers are collectively referred to as cresols .
Preparation Methods
cresol can be synthesized through various methods. One common method involves the alkylation of phenol with methanol in the presence of an acid catalyst. This reaction produces a mixture of the three isomers . Another method involves the hydrolysis of sulfonates with methanol . Industrially, methylphenol is often derived from coal tar, a byproduct of coal processing . The production process involves the distillation of coal tar to separate the cresols from other components.
Chemical Reactions Analysis
cresol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones. For example, ortho-cresol can be oxidized to form ortho-quinone.
Reduction: Reduction of methylphenol typically leads to the formation of methylcyclohexanol.
Substitution: this compound can undergo electrophilic aromatic substitution reactions. .
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and the isomer of methylphenol used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methylphenol involves its interaction with cellular components. For example, thymol, a derivative of methylphenol, exerts its effects by scavenging free radicals, inhibiting the recruitment of cytokines and chemokines, and enhancing endogenous antioxidant enzymes . These actions contribute to its anti-inflammatory and antioxidant properties. cresol can also disrupt microbial cell membranes, leading to its antibacterial effects .
Comparison with Similar Compounds
cresol is similar to other phenolic compounds, such as phenol and xylenol. it is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. For instance, methylphenol has a higher boiling point compared to phenol due to increased van der Waals forces . The three isomers of methylphenol (ortho-cresol, meta-cresol, and para-cresol) also exhibit different chemical behaviors and applications .
Similar compounds include:
Phenol (C₆H₅OH): Lacks the methyl group, making it less hydrophobic than methylphenol.
Xylenol (C₈H₁₀O): Contains two methyl groups, leading to different chemical properties and uses.
Thymol (C₁₀H₁₄O): A derivative of methylphenol with additional isopropyl group, known for its strong antimicrobial properties.
Properties
Molecular Formula |
C21H24O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-methylphenol;3-methylphenol;4-methylphenol |
InChI |
InChI=1S/3C7H8O/c1-6-2-4-7(8)5-3-6;1-6-3-2-4-7(8)5-6;1-6-4-2-3-5-7(6)8/h3*2-5,8H,1H3 |
InChI Key |
QTWJRLJHJPIABL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O.CC1=CC=CC=C1O |
Synonyms |
cresol cresol potassium salt cresol sodium salt cresol, titanium (4+) salt cresolum methylphenol mixed cresols tricresol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B1219703.png)
![5-Nitro-2-[3-[4-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]piperazin-1-yl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1219704.png)
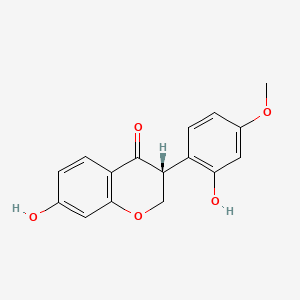
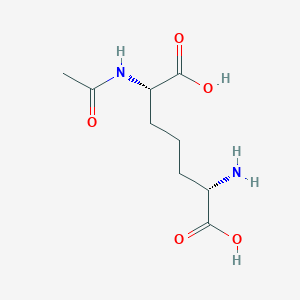

![(1S,2R,3S,6R,9S,10R,14R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B1219710.png)


